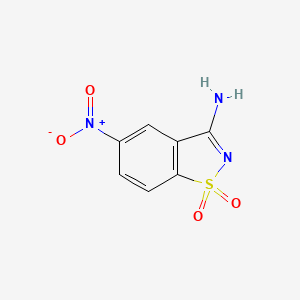

3-Amino-5-nitro-1lambda6,2-benzothiazole-1,1-dione

Description

3-Amino-5-nitro-1λ⁶,2-benzothiazole-1,1-dione is a heterocyclic organic compound featuring a benzothiazole backbone functionalized with a sulfone group (1,1-dione), an amino (-NH₂) substituent at position 3, and a nitro (-NO₂) group at position 4. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry (e.g., enzyme inhibition) and materials science (e.g., optoelectronic materials).

Properties

Molecular Formula |

C7H5N3O4S |

|---|---|

Molecular Weight |

227.20 g/mol |

IUPAC Name |

5-nitro-1,1-dioxo-1,2-benzothiazol-3-amine |

InChI |

InChI=1S/C7H5N3O4S/c8-7-5-3-4(10(11)12)1-2-6(5)15(13,14)9-7/h1-3H,(H2,8,9) |

InChI Key |

LRPFNIQPMCMCQB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=NS2(=O)=O)N |

Origin of Product |

United States |

Preparation Methods

Cyclization of 2-Amino-5-nitrothiobenzamide Precursors

One of the primary methods to prepare this compound involves the cyclization of 2-amino-5-nitrothiobenzamide under acidic conditions. According to a Chinese patent (CN102070552A), the process starts with synthesizing 2-amino-5-nitrothiobenzamide, which is then subjected to ring-closure by treatment with water and heating around 30°C. The reaction proceeds to form an aqueous solution of 3-amino-5-nitro-2,1-benzisothiazole, which upon filtration and drying yields the dry powder of the target compound.

Following this, the compound can be further diazotized using nitrosyl sulfuric acid at 0°C in a mixture of sulfuric acid and phosphoric acid or acetic acid. The diazotization reaction is maintained for about 4 hours to obtain the diazonium salt derivative, an important intermediate for further functionalization or dye synthesis.

| Step | Conditions | Reagents | Yield / Notes |

|---|---|---|---|

| Cyclization | ~30°C, aqueous medium | 2-amino-5-nitrothiobenzamide | 19.5 g dry powder obtained |

| Diazotization | 0°C, 4 hours | Nitrosyl sulfuric acid, H2SO4, H3PO4 or AcOH | Diazonium salt solution obtained |

This method is notable for its relatively mild temperature and the use of common inorganic acids, making it suitable for laboratory-scale synthesis with good purity.

Acylation of 3-Amino-5-nitrobenzothiazole

A series of studies have demonstrated that 3-amino-5-nitrobenzothiazole can be acylated to yield various derivatives including the 1,1-dione form. In a 2023 publication, the compound was dissolved in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at low temperatures (0°C), followed by the addition of acyl chlorides (e.g., acetyl chloride, phenylacetyl chloride) in the presence of bases like potassium carbonate or triethylamine.

The reaction mixture is typically stirred for several hours, sometimes under reflux, and monitored by thin-layer chromatography (TLC). After completion, the mixture is quenched with water or acid, extracted with organic solvents, and purified by column chromatography to isolate the acylated product.

Representative Acylation Reaction Conditions:

| Acylating Agent | Solvent | Base | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Acetyl chloride | DMF | K2CO3 | 0°C to RT | 30 min to 4 h | 5% | Low yield, requires purification |

| Phenylacetyl chloride | Pyridine | - | RT | 4 h | 81% | High yield, purified by chromatography |

| 2-Thiopheneacetyl chloride | THF | - | 0°C to RT | 30 min to RT | Moderate | Purified by flash column chromatography |

These acylation methods are versatile and allow the synthesis of various derivatives for biological evaluation or further chemical modification.

Nitration and Amination Approaches

The preparation of this compound also involves nitration of benzothiazole precursors followed by amination steps. Industrially, 2-amino-6-nitrobenzothiazole and its isomers are synthesized via nitration of 2-aminobenzothiazole, followed by purification steps that include crystallization and saponification.

Although this method primarily targets 2-amino-6-nitrobenzothiazole, mixtures containing 2-amino-5-nitrobenzothiazole are also produced and can be separated by controlled crystallization and pH adjustments. The process involves careful control of temperature, pH (around 10.5 during saponification), and solvent choice (methanol-water mixtures) to optimize yield and purity.

| Step | Conditions | Yield & Purity |

|---|---|---|

| Nitration | Controlled temperature and pH | Mixture of nitrobenzothiazole isomers |

| Saponification | Methanol suspension, pH 10.5 | 2-amino-6-nitrobenzothiazole >95% purity after crystallization |

This approach is less favored for industrial production of 3-amino-5-nitro derivatives due to isomeric impurities and complex separation requirements.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield (%) | Scale Suitability |

|---|---|---|---|---|

| Cyclization of thiobenzamide | Mild conditions, straightforward | Requires precursor synthesis | Moderate | Laboratory and pilot scale |

| Acylation of amino compound | Versatile, allows derivative synthesis | Requires careful purification | 5–81% (varies) | Laboratory scale |

| Nitration + saponification | Established industrial process | Isomer separation challenges | High (for 6-nitro isomer) | Industrial scale (limited for 5-nitro) |

In-Depth Research Findings and Notes

The cyclization method using 2-amino-5-nitrothiobenzamide is described in patent CN102070552A as an efficient route to 3-amino-5-nitro-2,1-benzisothiazole, which forms the basis for further functionalization to the 1,1-dione form.

Acylation reactions conducted in polar aprotic solvents at low temperatures provide access to various 3-amino-5-nitrobenzothiazole derivatives, with reaction yields highly dependent on the acyl chloride and reaction conditions. Purification by flash chromatography is often necessary to obtain high-purity products.

Industrial nitration methods produce mixtures of nitrobenzothiazole isomers; however, saponification and crystallization techniques can enrich specific isomers, although the 5-nitro isomer is less favored industrially due to purification complexity.

Solvent-free, one-pot multicomponent reactions involving 2-aminobenzothiazole and benzaldehyde derivatives have been reported for related benzothiazole systems, but these methods are more applicable to pyrimido[2,1-b]benzothiazole derivatives rather than the this compound itself.

Summary Table of Preparation Methods

| Preparation Method | Starting Material(s) | Key Reagents/Conditions | Product Form | Yield Range (%) | Purification Method |

|---|---|---|---|---|---|

| Cyclization of 2-amino-5-nitrothiobenzamide | 2-amino-5-nitrothiobenzamide | Water, acid (H2SO4, H3PO4), 30°C | 3-amino-5-nitrobenzisothiazole | Moderate (~50%) | Filtration, drying |

| Diazotization of benzisothiazole intermediate | 3-amino-5-nitrobenzisothiazole | Nitrosyl sulfuric acid, 0°C | Diazonium salt solution | Quantitative | Aqueous workup |

| Acylation with acyl chlorides | 3-amino-5-nitrobenzothiazole | Acyl chloride, base, DMF/THF, 0°C | Acylated derivatives | 5–81 | Column chromatography |

| Industrial nitration and saponification | 2-aminobenzothiazole | Nitrating agents, NaOH, methanol | Nitrobenzothiazole isomers | High (for 6-nitro) | Crystallization, washing |

This detailed analysis consolidates the current knowledge on the preparation of this compound, emphasizing the cyclization of thiobenzamide precursors and acylation of amino derivatives as the most practical and versatile laboratory methods, while industrial nitration methods provide bulk production routes with isomeric challenges.

The choice of method depends on the desired scale, purity requirements, and downstream applications, with careful control of reaction conditions and purification steps critical for optimal yield and product quality.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-nitro-1lambda6,2-benzothiazole-1,1-dione undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder (Fe) in acidic conditions are commonly used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) can be used under basic or neutral conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of 3,5-diamino-1lambda6,2-benzothiazole-1,1-dione.

Substitution: Formation of substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-5-nitro-1lambda6,2-benzothiazole-1,1-dione has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of dyes, pigments, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-5-nitro-1lambda6,2-benzothiazole-1,1-dione involves its interaction with various molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The amino group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The benzothiazole-1,1-dione scaffold is a versatile framework in drug discovery. Below is a comparative analysis with structurally related compounds:

Structural Analogues

Physicochemical and Functional Properties

- Electron Effects: The nitro group in 3-Amino-5-nitro-1λ⁶,2-benzothiazole-1,1-dione increases electron deficiency in the aromatic ring compared to analogues with neutral or electron-donating groups (e.g., methyl, methoxy). This could enhance its suitability as a Michael acceptor or electrophilic partner in cross-coupling reactions.

- Solubility: The amino group may improve aqueous solubility relative to the lipophilic piperidinyl-triazolyl analogue in , which is likely more membrane-permeable.

Biological Activity

3-Amino-5-nitro-1lambda6,2-benzothiazole-1,1-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications, supported by data tables and relevant case studies.

Chemical Structure : The molecular formula of this compound is , with a molecular weight of 227.2 g/mol. Its CAS number is 2751611-11-5.

Synthesis Method : The compound is typically synthesized through the nitration of 3-amino-1lambda6,2-benzothiazole-1,1-dione using concentrated nitric and sulfuric acids as nitrating agents. This reaction pathway is crucial for producing compounds with enhanced biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzothiazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

Case Study Findings :

- In a study involving lung cancer cell lines (A549, HCC827, NCI-H358), several derivatives showed IC50 values indicating potent antitumor activity. For instance, related compounds demonstrated IC50 values as low as against NCI-H358 cells .

- The mechanism of action appears to involve the inhibition of DNA topoisomerase II, a critical enzyme in DNA replication and repair processes .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. In vitro tests against Gram-positive and Gram-negative bacteria demonstrated promising results.

| Microorganism | Activity Observed |

|---|---|

| Staphylococcus aureus | Moderate inhibition |

| Escherichia coli | Moderate inhibition |

| Saccharomyces cerevisiae | Significant inhibition |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The nitro and amino groups are essential for binding to enzymes such as topoisomerases. Studies indicate that these groups influence the compound's binding affinity and specificity .

- DNA Interaction : The compound has shown the ability to bind to DNA within the minor groove, which may disrupt normal cellular processes and promote apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is useful to compare it with other benzothiazole derivatives:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| 3-Amino-1lambda6,2-benzothiazole-1,1-dione | Lacks nitro group; lower reactivity | Reduced antitumor activity |

| 5-Nitro-1lambda6,2-benzothiazole-1,1-dione | Lacks amino group; affects interaction profiles | Limited biological effects |

| 3,5-Diamino-1lambda6,2-benzothiazole-1,1-dione | Contains two amino groups; distinct properties | Enhanced biological properties |

This comparison highlights how modifications in functional groups can significantly alter the biological activities of benzothiazole derivatives .

Q & A

Basic Research Question

- Broth microdilution : Determine Minimum Inhibitory Concentration (MIC) against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) strains. Compare to standards like ciprofloxacin .

- Biofilm inhibition : Use crystal violet staining to assess biofilm reduction at sub-MIC concentrations .

- Time-kill assays : Evaluate bactericidal kinetics over 24 hours .

How can conflicting data on the compound’s bioactivity be resolved?

Advanced Research Question

Discrepancies in MIC values or cytotoxicity may arise from:

- Assay variability : Standardize protocols (e.g., inoculum size, growth medium) across labs .

- Impurity profiles : Re-characterize batches via HPLC and elemental analysis to exclude contaminants .

- Structural confirmation : Re-examine NMR and X-ray crystallography (if available) to rule out isomerism .

- Biological models : Test across multiple cell lines (e.g., A431 vs. A549) to assess tissue-specific effects .

What computational methods aid in predicting the compound’s mechanism of action?

Advanced Research Question

- Molecular docking : Simulate interactions with targets like DNA topoisomerase II or bacterial enzymes (e.g., E. coli gyrase) using AutoDock Vina or Schrödinger .

- QSAR modeling : Correlate substituent effects (e.g., nitro-group position) with bioactivity using MOE or RDKit .

- DFT calculations : Analyze electron density maps to predict reactivity at the dione moiety .

What are the challenges in scaling up synthesis while maintaining yield and purity?

Advanced Research Question

- Solvent optimization : Replace dichloroethane with greener solvents (e.g., cyclopentyl methyl ether) to improve safety without compromising cyclization efficiency .

- Catalyst recycling : Explore immobilized catalysts (e.g., silica-supported amines) to reduce costs .

- One-pot strategies : Combine nitration and cyclization steps to minimize intermediate isolation .

How does the nitro group influence the compound’s electronic properties and reactivity?

Advanced Research Question

- Electron-withdrawing effects : The nitro group reduces electron density on the benzothiazole ring, enhancing electrophilic substitution at the 5-position.

- Impact on redox behavior : Cyclic voltammetry reveals reversible reduction peaks (e.g., nitro to hydroxylamine), critical for pro-drug activation .

- Hammett correlations : Use σₚ values to predict substituent effects on reaction rates (e.g., nucleophilic attack at the dione) .

What strategies can optimize the compound’s solubility for in vivo studies?

Advanced Research Question

- Salt formation : React with HCl or sodium bicarbonate to improve aqueous solubility .

- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amino) for controlled release .

- Co-solvent systems : Use PEG-400 or DMSO-water mixtures in pharmacokinetic assays .

How can structure-activity relationship (SAR) studies guide derivative synthesis?

Advanced Research Question

- Nitro-group replacement : Compare bioactivity of nitro vs. cyano or trifluoromethyl analogs .

- Amino-group modification : Test acetylated or alkylated derivatives for enhanced membrane permeability .

- Heterocycle fusion : Explore thiazolo-triazole hybrids (as in ) for synergistic effects .

What are the limitations of current toxicity assessments for this compound?

Advanced Research Question

- False negatives in Ames tests : Nitro groups may require metabolic activation (e.g., S9 liver fraction) to detect mutagenicity .

- Off-target effects : Screen against human kinases (e.g., EGFR) using kinase profiling arrays .

- Long-term stability : Monitor degradation products (e.g., nitro-reduction metabolites) via LC-MS during storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.